

Application Notes and Protocols: Biodistribution of ^{177}Lu -EB-PSMA-617 in Humans

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Compound of Interest

Compound Name: EB-PSMA-617

Cat. No.: B12365873

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biodistribution, dosimetry, and administration protocols for ^{177}Lu -EB-PSMA-617 in human subjects, based on published clinical data. This document is intended to guide researchers and professionals in the field of radiopharmaceutical development and nuclear medicine.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer. ^{177}Lu -PSMA-617 is a radioligand therapy that has shown significant efficacy in treating metastatic castration-resistant prostate cancer (mCRPC). To enhance its therapeutic potential, modifications to the PSMA-617 molecule have been explored. One such modification is the conjugation of a truncated Evans Blue (EB) moiety, creating ^{177}Lu -EB-PSMA-617. The addition of the EB group is designed to leverage its albumin-binding properties, thereby increasing the circulating half-life of the radiopharmaceutical and potentially enhancing its accumulation and retention in tumors.[1]

This document summarizes the key findings from human biodistribution studies of ^{177}Lu -EB-PSMA-617 and provides detailed protocols for its clinical investigation.

Quantitative Biodistribution and Dosimetry Data

The following tables summarize the quantitative data on the absorbed radiation doses in various organs and tumors following the administration of ¹⁷⁷Lu-**EB-PSMA-617**, with comparative data for ¹⁷⁷Lu-PSMA-617 where available.

Table 1: Absorbed Radiation Doses in Normal Organs for ¹⁷⁷Lu-**EB-PSMA-617** and ¹⁷⁷Lu-PSMA-617.[2][3][4]

Organ	¹⁷⁷ Lu-EB-PSMA-617 Absorbed Dose (mSv/MBq)	¹⁷⁷ Lu-PSMA-617 Absorbed Dose (mSv/MBq)
Kidneys	2.39 ± 0.69	0.39 ± 0.06
Red Bone Marrow	0.0547 ± 0.0062	0.0084 ± 0.0057
Parotid Glands	6.41 ± 1.40	1.25 ± 0.51
Liver	0.40 ± 0.12	Not explicitly stated in comparative study
Spleen	0.46 ± 0.02	Not explicitly stated in comparative study
Small Intestine	0.31 ± 0.16	0.28 ± 0.21
Whole Body	0.1294 ± 0.0395	0.0235 ± 0.0029

Table 2: Tumor Dosimetry and Uptake Comparison.[3][4]

Parameter	¹⁷⁷ Lu-EB-PSMA-617	¹⁷⁷ Lu-PSMA-617
Accumulated Radioactivity in Bone Metastases (relative)	~3.02-fold higher	Baseline
Change in ⁶⁸ Ga-PSMA-617 Tumor Uptake (SUV) 1-month post-treatment	-32.43 ± 0.14%	+0.21 ± 0.37%

Experimental Protocols

This section details the methodologies for conducting a biodistribution study of ^{177}Lu -**EB-PSMA-617** in human subjects.

Patient Selection and Eligibility Criteria

A critical step in a biodistribution study is the appropriate selection of the patient cohort. Based on clinical trials, the following inclusion criteria are recommended:

- **Diagnosis:** Patients with a confirmed diagnosis of metastatic castration-resistant prostate cancer (mCRPC).
- **Prior Treatments:** Patients should have undergone and progressed after standard treatments such as taxane-based chemotherapy and novel androgen axis drugs.[\[5\]](#)[\[6\]](#)
- **PSMA Expression:** Positive PSMA expression confirmed by ^{68}Ga -PSMA PET/CT imaging is mandatory.[\[7\]](#)
- **Informed Consent:** All participating patients must provide written informed consent.[\[3\]](#)[\[4\]](#)
- **Organ Function:** Adequate hematologic, renal, and liver function.

Radiopharmaceutical Preparation and Quality Control

The preparation of ^{177}Lu -**EB-PSMA-617** for human use must be performed under sterile and pyrogen-free conditions.

- **Radiolabeling:**
 - Combine the **EB-PSMA-617** precursor with $^{177}\text{LuCl}_3$ in a reaction vial.
 - The reaction is typically performed at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-40 minutes).[\[8\]](#)[\[9\]](#)
 - The pH of the reaction mixture should be optimized (typically around 4.5).[\[9\]](#)
- **Quality Control:**

- Radiochemical Purity: The radiochemical purity of the final product should be greater than 95% as determined by radio-HPLC or radio-TLC.[3]
- Sterility and Endotoxin Testing: The final product must be sterile and have endotoxin levels within acceptable limits for intravenous injection.

Administration of ¹⁷⁷Lu-EB-PSMA-617

- Dosage: For biodistribution and dosimetry studies, a single low dose of 0.80–1.1 GBq (21.5–30 mCi) has been used.[3][4] For therapeutic purposes, escalating doses have been investigated, with 2.12 GBq showing a good safety and efficacy profile.[10][11]
- Administration Route: The radiopharmaceutical is administered intravenously.[3][4]
- Infusion: The dose is typically diluted in physiological saline and infused slowly over 20-30 minutes.[2]
- Hydration: Patients should be well-hydrated before and after the administration to promote the clearance of the radiopharmaceutical and reduce radiation dose to the bladder. Intravenous hydration with 0.9% NaCl is recommended.[2]

Imaging Protocol for Biodistribution Assessment

Serial whole-body planar and SPECT/CT imaging is performed to assess the biodistribution and pharmacokinetics of ¹⁷⁷Lu-EB-PSMA-617.

- Imaging Modality: SPECT/CT (Single-Photon Emission Computed Tomography/Computed Tomography).
- Imaging Time Points: For ¹⁷⁷Lu-EB-PSMA-617, imaging is performed at multiple time points post-injection to accurately model the uptake and clearance. A typical imaging schedule includes scans at 2, 24, 72, 120, and 168 hours post-injection.[3][4]
- Image Acquisition:
 - Whole-body planar images are acquired to provide a general overview of the biodistribution.

- SPECT/CT images are acquired over specific regions of interest (e.g., thorax, abdomen, pelvis) to enable accurate quantification of activity in organs and tumors.

Dosimetry Analysis

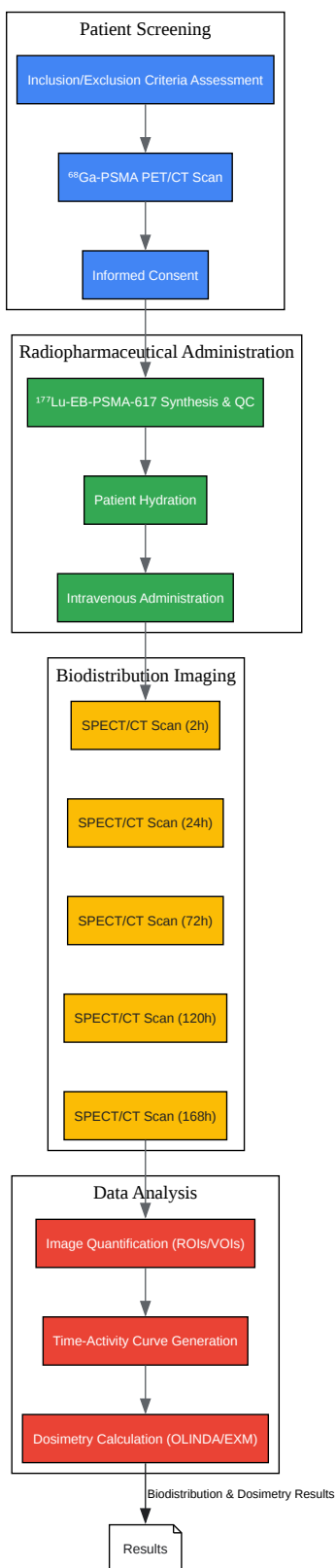
- Image Quantification: The SPECT/CT images are reconstructed and corrected for attenuation, scatter, and dead time. Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around source organs (e.g., kidneys, liver, spleen, salivary glands, red marrow) and tumors on the CT images and projected onto the SPECT images to obtain the activity in each region at each time point.
- Time-Activity Curves: The activity in each source organ and tumor is plotted against time to generate time-activity curves.
- Residence Time Calculation: The area under the time-activity curve is calculated to determine the total number of disintegrations (residence time) in each source organ. The trapezoidal method is a common approach for this calculation.[7]
- Absorbed Dose Calculation: The absorbed dose is calculated using specialized software such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling).[12] [13] This software uses the calculated residence times and standard human models to estimate the absorbed radiation dose to each organ.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of $^{177}\text{Lu-EB-PSMA-617}$ and the experimental workflow for a human biodistribution study.

Figure 1. Mechanism of Action of $^{177}\text{Lu-EB-PSMA-617}$.



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References

- [1. openmedscience.com](https://openmedscience.com) [openmedscience.com]
- [2. jnm.snmjournals.org](https://jnm.snmjournals.org) [jnm.snmjournals.org]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. cdn0.scrvt.com](https://cdn0.scrvt.com) [cdn0.scrvt.com]
- [5. snmmi.org](https://snmmi.org) [snmmi.org]
- [6. urotoday.com](https://urotoday.com) [urotoday.com]
- [7. First-in-Human Study of ¹⁷⁷Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [8. researchgate.net](https://researchgate.net) [researchgate.net]
- [9. researchgate.net](https://researchgate.net) [researchgate.net]
- [10. ¹⁷⁷Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [11. ¹⁷⁷Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [12. Preclinical dosimetric studies of ¹⁷⁷Lu-scFvD2B and comparison with ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-iPSMA endoradiotherapeutic agents - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [13. Validation of dosimetry programs \(Olinda & IDAC\) for evaluation of absorbed dose in ¹⁷⁷LuPSMA therapy of metastatic castration-resistant prostate cancer \(mCRPC\) using Monte Carlo simulation - PMC](#) [pmc.ncbi.nlm.nih.gov]
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